Deamido bleomycin A2

描述

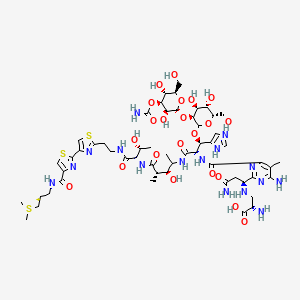

Deamido bleomycin A2 is a derivative of the antitumor antibiotic bleomycin, which is produced by the bacterium Streptomyces verticillus. Bleomycin is a glycopeptide antibiotic known for its broad-spectrum antitumor activity. This compound is formed through the metabolic inactivation of bleomycin by the enzyme bleomycin hydrolase, which is a cysteine proteinase widely distributed in nature .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of deamido bleomycin A2 involves the treatment of bleomycin A2 with human bleomycin hydrolase. This process results in the hydrolysis of the carboxyamide moiety in the beta-aminoalanine portion of the bleomycin molecule . The key intermediate in this synthesis is N(alpha)-Boc-N(beta)-[1-amino-3(S)-(4-amino-6-carboxy-5-methylpyrimidin-2-yl)propion-3-yl]-(S)-beta-aminoalanine tert-butyl ester .

Industrial Production Methods: Industrial production of this compound is not as common as the production of bleomycin itself. The production of bleomycin involves the fermentation of Streptomyces verticillus in a chemically defined medium, with the yields of bleomycin A2 and B2 being significantly increased under the regulation of N-acetylglucosamine .

化学反应分析

Types of Reactions: Deamido bleomycin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.

Major Products: The major products formed from these reactions include various metabolites that retain significant DNA cleavage activity .

科学研究应用

Biochemical Properties

Deamido bleomycin A2 retains substantial DNA cleavage activity, similar to its parent compound, bleomycin A2. It has been shown to effectively cleave both single-stranded and double-stranded DNA, which is crucial for its antitumor activity. The mechanism involves the formation of free radicals that induce breaks in the DNA strands, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Comparison of DNA Cleavage Activity

| Compound | Type of DNA Cleavage | Sequence Selectivity |

|---|---|---|

| This compound | Single and Double Strand | Similar to Bleomycin A2 |

| Bleomycin A2 | Single and Double Strand | 5'-GC or 5'-GT sites preferred |

Therapeutic Applications

This compound is primarily utilized in the development of targeted cancer therapies, particularly through its incorporation into antibody-drug conjugates (ADCs). These ADCs leverage the cytotoxic properties of this compound to selectively target and eliminate cancer cells while minimizing damage to healthy tissues .

Case Study: Use in Testicular Cancer Treatment

A notable application of this compound is within combination chemotherapy regimens for testicular cancer. Studies have shown that when used alongside etoposide and cisplatin, this compound contributes to a cure rate exceeding 90% in patients with this malignancy . The mechanism of action involves inducing DNA damage specifically in rapidly dividing tumor cells, which are more susceptible to such agents.

Research Developments

Recent research has focused on enhancing the efficacy and reducing the toxicity associated with this compound. Modifications to its structure have been explored to improve its selectivity and potency as an anticancer agent. For instance, variations in the L-threonine subunit have been shown to significantly impact cleavage efficiency without altering selectivity .

Table 2: Structural Modifications and Their Effects

| Modification | Impact on Cleavage Efficiency | Impact on Selectivity |

|---|---|---|

| L-threonine variations | Significant improvement | No significant change |

| Disaccharide moiety replacement | Reduced efficiency | Maintained selectivity |

作用机制

Deamido bleomycin A2 exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA). It chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals. These radicals cleave DNA, leading to the inhibition of DNA synthesis . The molecular targets include DNA and various enzymes involved in DNA replication and repair.

相似化合物的比较

Bleomycin A2: The parent compound from which deamido bleomycin A2 is derived.

Bleomycin B2: Another major component of the bleomycin mixture used clinically.

Deamidobleomycin demethyl A2: A related compound with similar DNA cleavage activity.

Uniqueness: this compound is unique in its formation through the specific action of bleomycin hydrolase, which results in the hydrolysis of the carboxyamide moiety. This modification retains significant DNA cleavage activity but reduces the ability to mediate double-strand DNA cleavage compared to bleomycin A2 .

属性

CAS 编号 |

65154-36-1 |

|---|---|

分子式 |

C55H83N16O22S3+ |

分子量 |

1416.5 g/mol |

IUPAC 名称 |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2-amino-2-carboxyethyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium |

InChI |

InChI=1S/C55H82N16O22S3/c1-20-33(68-45(71-44(20)58)25(12-31(57)75)63-13-24(56)52(86)87)49(84)70-35(41(26-14-60-19-64-26)91-54-43(39(79)37(77)29(15-72)90-54)92-53-40(80)42(93-55(59)88)38(78)30(16-73)89-53)50(85)65-22(3)36(76)21(2)46(81)69-34(23(4)74)48(83)62-10-8-32-66-28(18-94-32)51-67-27(17-95-51)47(82)61-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,63,72-74,76-80H,7-13,15-16,56H2,1-6H3,(H12-,57,58,59,60,61,62,64,65,68,69,70,71,75,81,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1 |

InChI 键 |

LEWBSQHVMFJVKL-UAPAGMARSA-O |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)O)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |

手性 SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)O)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |

规范 SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)O)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Deamido bleomycin A2; Deamido Bleomycin A2; Deamido Bleomycin A 2; Deamido Bleomycin A (2). |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。